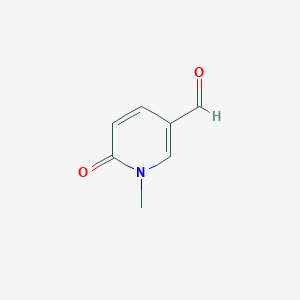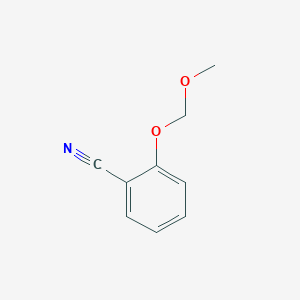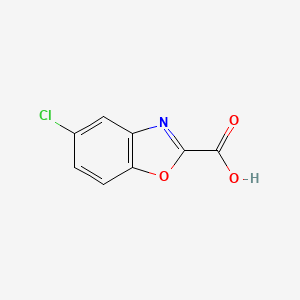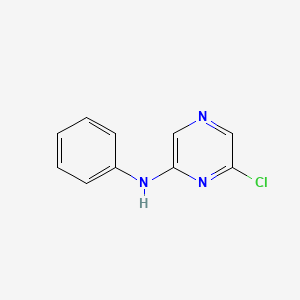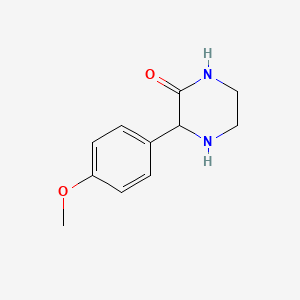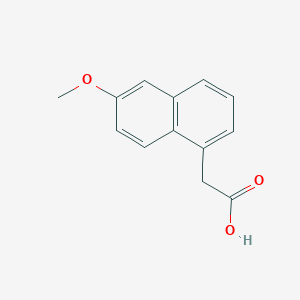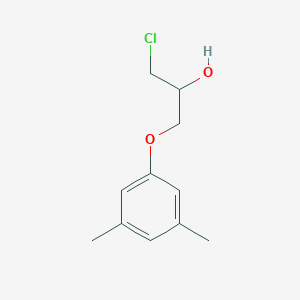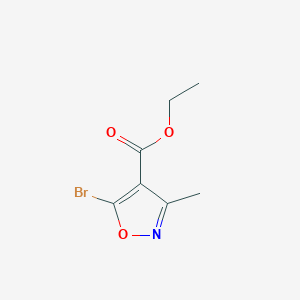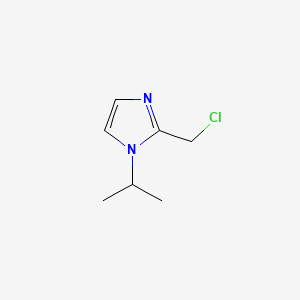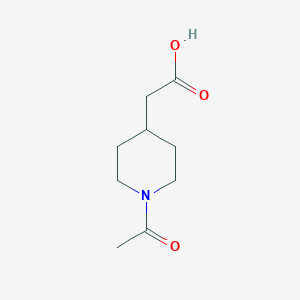
2,4-Dibromo-3,5-dimethylthiophene
Descripción general
Descripción
2,4-Dibromo-3,5-dimethylthiophene is a chemical compound with the molecular formula C6H6Br2S . It is used in various scientific investigations due to its remarkable properties .
Synthesis Analysis
The synthesis of 2,4-Dibromo-3,5-dimethylthiophene involves the reaction with bromine . Other methods include the reaction with hydrogen chloride, n-butyllithium, and boric acid tributyl ester in tetrahydrofuran at -78℃ .Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-3,5-dimethylthiophene consists of a thiophene ring substituted with bromine and methyl groups . The average mass of the molecule is 269.985 Da .Chemical Reactions Analysis
2,4-Dibromo-3,5-dimethylthiophene can undergo various chemical reactions. For instance, it can react with bromine to form different products . It can also react with sodium hydroxide, n-butyllithium, and dimethyl sulfate .Aplicaciones Científicas De Investigación
Chemical Reactions and Product Formation
2,4-Dibromo-3,5-dimethylthiophene has been involved in various chemical reactions leading to the formation of novel compounds. For instance, the reaction of its close derivative, 3,4-dibromo-2,5-dimethylthiophene, with copper(II) nitrate in acetic anhydride results in the formation of 3,4-dibromo-5-methyl-2-(nitrooxymethyl)thiophene. This compound, interestingly, undergoes a partial coupling reaction, leading to the creation of 3,3',4,4'-tetrabromo-5,5'-dimethyldi-2-thienylmethane among other products (Suzuki et al., 1981).
Synthesis and Catalysis
2,4-Dibromo-3,5-dimethylthiophene is used as a precursor in the synthesis of other compounds. For example, it can be transformed into 3-Methoxy-2,5-dimethylthiophene and 3,4-dimethoxy-2,5-dimethylthiophene using Cu(I)Br as a catalyst. This process highlights the chemical's role in facilitating the formation of complex organic structures (Peeters et al., 1994).
Interaction with Other Chemicals
The interaction of 2,4-Dibromo-3,5-dimethylthiophene with other chemicals has been studied extensively. For instance, its interaction with nitric acid in dichloromethane in the presence of sulfuric acid yields unique products, showcasing its reactivity and potential in chemical synthesis (Suzuki et al., 1980).
Molecular Structure Analysis
Understanding the molecular structure of 2,4-Dibromo-3,5-dimethylthiophene and its derivatives is crucial for its applications in scientific research. Studies like the gas electron diffraction analysis of 2,5-dimethylthiophene help in determining the structural parameters crucial for its chemical behavior (Tanabe et al., 1993).
Photochemical Studies
The photochromic reactivity of dithienylethene derivatives, including those related to 2,4-Dibromo-3,5-dimethylthiophene, has been explored. This involves studying the behavior of these compounds under different light conditions, which is vital for applications in photochemistry and materials science (Higashiguchi et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
2,4-dibromo-3,5-dimethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2S/c1-3-5(7)4(2)9-6(3)8/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCAOQRHVBMFNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1Br)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80980497 | |
| Record name | 2,4-Dibromo-3,5-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80980497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-3,5-dimethylthiophene | |
CAS RN |
63862-00-0 | |
| Record name | 2,4-Dibromo-3,5-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80980497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

